4-Methoxyphenyl 3-iodo-4-methylbenzoate
Description
4-Methoxyphenyl 3-iodo-4-methylbenzoate is a benzoate ester derivative characterized by a 3-iodo-4-methylbenzoic acid backbone esterified with a 4-methoxyphenyl group. This compound integrates multiple functional groups: an electron-donating methoxy group on the aryl ester, a sterically significant methyl group at the 4-position, and a heavy iodine atom at the 3-position.
Properties
Molecular Formula |
C15H13IO3 |
|---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3-iodo-4-methylbenzoate |
InChI |
InChI=1S/C15H13IO3/c1-10-3-4-11(9-14(10)16)15(17)19-13-7-5-12(18-2)6-8-13/h3-9H,1-2H3 |
InChI Key |
FLLWVIBSILWPME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Variations in Analogous Benzoate Derivatives
*Calculated based on formula C₁₅H₁₃IO₃. †Nonlinear optical (NLO) properties inferred from .
Key Observations:
- Substituent Position : The 4-methyl group reduces polarity compared to hydroxyl analogs (e.g., Methyl 4-hydroxy-3-iodobenzoate), favoring lipophilicity and altering solubility profiles .
- Iodo Substituent : The 3-iodo group introduces a heavy atom effect, which may influence radiative decay pathways in fluorescence or phosphorescence, as seen in iodinated quinazolines .
Electronic and Optical Properties
The 4-methoxyphenyl group is a strong electron donor, facilitating intramolecular charge transfer (ICT) in conjugated systems. For example:
- In quinazoline derivatives, 4-methoxyphenyl substituents induce red-shifted emission maxima (~50–100 nm) compared to halogenated analogs due to enhanced π-electron delocalization .
- Chromophores with bis-(4-methoxyphenyl)amino donors exhibit λmax values near 745 nm, slightly blue-shifted compared to dialkylamino analogs (753 nm) due to reduced polarizability .
For the target compound, the methoxyphenyl ester may similarly stabilize excited states, though the absence of extended conjugation (e.g., compared to azo dyes in ) limits bathochromic shifts.
Preparation Methods
Direct Esterification via Acyl Chloride Intermediate
A widely employed strategy involves the activation of 3-iodo-4-methylbenzoic acid to its acyl chloride derivative, followed by reaction with 4-methoxyphenol.
Procedure :
-
Activation : 3-Iodo-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction produces 3-iodo-4-methylbenzoyl chloride, with excess SOCl₂ removed via distillation.
-
Esterification : The acyl chloride is reacted with 4-methoxyphenol in the presence of a base such as pyridine or triethylamine (TEA) to neutralize HCl. The reaction proceeds at 0–25°C for 12–24 hours.
Key Data :
Challenges :
Transesterification of Methyl Ester Precursors
An alternative route utilizes methyl 3-iodo-4-methylbenzoate (readily available commercially) and 4-methoxyphenol under basic or acidic conditions to facilitate ester exchange.
Procedure :
-
Base-Catalyzed Transesterification : Methyl 3-iodo-4-methylbenzoate is heated with 4-methoxyphenol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 8–12 hours.
-
Acid-Catalyzed Transesterification : Employing p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C) for 6–10 hours.
Key Data :
Advantages :
Sequential Iodination and Methoxylation
For substrates lacking pre-installed iodine or methoxy groups, a stepwise approach is adopted:
Procedure :
-
Iodination : 4-Methylbenzoic acid is iodinated using N-iodosuccinimide (NIS) in acetic acid at 50°C for 6 hours, yielding 3-iodo-4-methylbenzoic acid.
-
Esterification : The iodinated acid is converted to 4-methoxyphenyl ester via methods outlined in Sections 1.1 or 1.2.
Key Data :
Challenges :
Optimization Strategies and Catalytic Systems
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
-
Polar Aprotic Solvents : DMF enhances nucleophilicity of 4-methoxyphenol in transesterification.
-
Weak Bases : Potassium carbonate minimizes hydrolysis of ester intermediates compared to stronger bases like NaOH.
Comparative Data :
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | K₂CO₃ | 78 | 10 |
| Toluene | PTSA | 82 | 8 |
| THF | Pyridine | 68 | 24 |
Temperature and Reaction Kinetics
Elevated temperatures accelerate transesterification but risk decomposition of iodinated aromatics. Optimal ranges:
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
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